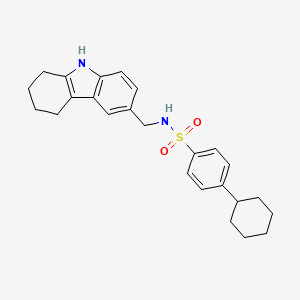![molecular formula C22H16FN3O6S B4304673 3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4304673.png)
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Übersicht
Beschreibung
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMBI and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
FMBI has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. In cancer research, FMBI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, FMBI has been shown to protect neurons from oxidative stress and excitotoxicity. As a fluorescent probe, FMBI has been used for imaging of biological systems due to its high photostability and fluorescence quantum yield.
Wirkmechanismus
The mechanism of action of FMBI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FMBI has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), both of which are involved in cell growth and survival. FMBI has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
FMBI has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and protection against oxidative stress and excitotoxicity. FMBI has also been shown to have anti-inflammatory effects and to inhibit angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of FMBI is its high photostability, which makes it suitable for use as a fluorescent probe for imaging. Another advantage is its potential therapeutic applications in cancer and neuroprotection. However, one limitation of FMBI is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on FMBI include further studies on its mechanism of action, optimization of its synthesis method, and development of more water-soluble derivatives for in vivo applications. FMBI could also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes research. Additionally, FMBI could be used as a tool for studying the role of PKC, PI3K, and NF-κB in various biological processes.
Eigenschaften
IUPAC Name |
(3Z)-3-[(2-fluorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O6S/c1-14-6-8-18(9-7-14)33(31,32)24-13-16(10-15-4-2-3-5-19(15)23)22-20(24)11-17(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLPEXUDIHOGEH-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3F)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3F)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B4304603.png)
![N-dibenzo[b,d]furan-3-yl-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4304621.png)


![octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304641.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304645.png)
![octahydro-2H-quinolizin-1-ylmethyl 3-chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4304648.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4304654.png)
![N-(1-adamantylmethyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304666.png)
![3-(4-bromobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4304677.png)
![methyl [6-amino-5-cyano-4-(2-isopropoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B4304688.png)
![methyl 2-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4304695.png)
![2-[4-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)piperazin-1-yl]-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4304699.png)